molecular formula C14H13F2N3O2S B2643179 Methanone, [4-amino-2-(ethylthio)-5-pyrimidinyl](2,3-difluoro-6-methoxyphenyl)- CAS No. 741713-37-1

Methanone, [4-amino-2-(ethylthio)-5-pyrimidinyl](2,3-difluoro-6-methoxyphenyl)-

Cat. No.: B2643179
CAS No.: 741713-37-1
M. Wt: 325.33
InChI Key: WYWUYCOEGXENEV-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methanone, 4-amino-2-(ethylthio)-5-pyrimidinyl- typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Methanone, 4-amino-2-(ethylthio)-5-pyrimidinyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethylthio group yields sulfoxides or sulfones, while reduction of nitro groups yields amines .

Mechanism of Action

The mechanism of action of Methanone, 4-amino-2-(ethylthio)-5-pyrimidinyl- involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity . Additionally, it can modulate receptor activity by acting as an agonist or antagonist .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methanone, 4-amino-2-(ethylthio)-5-pyrimidinyl- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its difluoro-methoxyphenyl group, in particular, contributes to its high reactivity and potential biological activity .

Properties

IUPAC Name

(4-amino-2-ethylsulfanylpyrimidin-5-yl)-(2,3-difluoro-6-methoxyphenyl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13F2N3O2S/c1-3-22-14-18-6-7(13(17)19-14)12(20)10-9(21-2)5-4-8(15)11(10)16/h4-6H,3H2,1-2H3,(H2,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYWUYCOEGXENEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NC=C(C(=N1)N)C(=O)C2=C(C=CC(=C2F)F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13F2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

The same procedure as described in Example 47 was used, starting from 4-amino-2-ethylsulfanylpyrimidine-5-carboxylic acid methoxymethylamide, Example 1, and 2-bromo-4,5-difluoro-anisole (Astatech), to give (4-amino-2-ethylsulfanyl-pyrimidin-5-yl)-(2,3-difluoro-6-methoxy-phenyl)-methanone as a white solid. MS (M+H)+, 326.
Name
4-amino-2-ethylsulfanylpyrimidine-5-carboxylic acid methoxymethylamide
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Reaction Step One
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